10-Oxo-nalbuphine
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Overview
Description
10-Oxo-nalbuphine is a derivative of nalbuphine, a synthetic opioid analgesic. Nalbuphine itself is a mixed agonist-antagonist opioid modulator, which means it can activate certain opioid receptors while blocking others. This unique property makes nalbuphine and its derivatives, including this compound, valuable in pain management with a reduced risk of addiction and respiratory depression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Oxo-nalbuphine typically involves the oxidation of nalbuphine. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the oxo group at the 10th position of the nalbuphine molecule .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the oxidation process .
Chemical Reactions Analysis
Types of Reactions: 10-Oxo-nalbuphine can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur, potentially leading to the formation of more complex oxo derivatives.
Reduction: The oxo group can be reduced back to a hydroxyl group under specific conditions.
Substitution: The oxo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound with sodium borohydride would yield 10-hydroxy-nalbuphine .
Scientific Research Applications
10-Oxo-nalbuphine has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its interactions with opioid receptors and potential effects on cellular signaling pathways.
Medicine: Explored for its analgesic properties with a focus on reducing side effects associated with traditional opioids.
Mechanism of Action
The mechanism of action of 10-Oxo-nalbuphine involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at kappa opioid receptors and as an antagonist or partial agonist at mu opioid receptors. This dual action helps in modulating pain perception while minimizing the risk of respiratory depression and addiction .
Comparison with Similar Compounds
Nalbuphine: The parent compound, with similar analgesic properties but without the oxo group.
Naltrexone: Another opioid antagonist with a different receptor binding profile.
Naloxone: Used primarily to reverse opioid overdoses, with a higher affinity for mu opioid receptors.
Uniqueness of 10-Oxo-nalbuphine: this compound is unique due to its specific structural modification, which may confer distinct pharmacological properties compared to its parent compound and other similar opioids. Its ability to act on multiple opioid receptors with varying degrees of agonism and antagonism makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H25NO5 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(4S,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,7,9-trihydroxy-2,4,5,6,7,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-13-one |
InChI |
InChI=1S/C21H25NO5/c23-13-5-4-12-15-17(13)27-19-14(24)6-7-21(26)18(16(12)25)22(9-8-20(15,19)21)10-11-2-1-3-11/h4-5,11,14,18-19,23-24,26H,1-3,6-10H2/t14-,18+,19-,20-,21+/m0/s1 |
InChI Key |
BJGOBWBVZLDMIK-MPHJBUKRSA-N |
Isomeric SMILES |
C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2C(=O)C6=C4C(=C(C=C6)O)O5)O)O |
Canonical SMILES |
C1CC(C1)CN2CCC34C5C(CCC3(C2C(=O)C6=C4C(=C(C=C6)O)O5)O)O |
Origin of Product |
United States |
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